Aqueous Solubility Enhancement: BCP Motif vs. para-Phenyl Analogs in Drug-Like Scaffolds
Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold compared to the para-phenyl analog, as demonstrated in a matched molecular pair analysis of drug-like scaffolds [1]. The target compound, bearing an aldehyde and tert-butyl ester on the BCP scaffold, is the direct functional equivalent of a para-formylphenylacetic acid tert-butyl ester; thus, the 50-fold solubility gain observed for the BCP class can be rationally extrapolated to this building block when used as a phenyl replacement [1]. This class-level inference is supported by multiple independent studies showing that BCP incorporation consistently reduces logP and increases thermodynamic solubility across diverse chemotypes [2].
| Evidence Dimension | Aqueous solubility (fold improvement) |
|---|---|
| Target Compound Data | ≥50-fold improvement (class-level extrapolation from BCP-1,3-diyl vs. para-phenylene in drug-like molecules) |
| Comparator Or Baseline | para-Phenylene (1,4-disubstituted phenyl) matched molecular pair |
| Quantified Difference | ≥50-fold increase in aqueous solubility for BCP over phenyl |
| Conditions | Measured by thermodynamic solubility assay; validated across multiple chemotypes in Novartis internal compounds (Auberson et al., 2017) |
Why This Matters
Procurement of the BCP aldehyde-ester rather than the phenyl analog directly addresses solubility-limited attrition in early lead optimization, reducing the need for late-stage formulation rescue.
- [1] Auberson, Y. P.; Brocklehurst, C.; Furegati, M.; et al. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem 2017, 12 (8), 590–598. View Source
- [2] Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. 2012, 55 (7), 3414–3424. View Source
